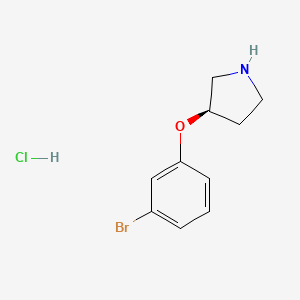

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

CAS No.: 1187927-52-1

Cat. No.: VC8213736

Molecular Formula: C10H13BrClNO

Molecular Weight: 278.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187927-52-1 |

|---|---|

| Molecular Formula | C10H13BrClNO |

| Molecular Weight | 278.57 |

| IUPAC Name | (3R)-3-(3-bromophenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m1./s1 |

| Standard InChI Key | CBHYADKFFREZNK-HNCPQSOCSA-N |

| Isomeric SMILES | C1CNC[C@@H]1OC2=CC(=CC=C2)Br.Cl |

| SMILES | C1CNCC1OC2=CC(=CC=C2)Br.Cl |

| Canonical SMILES | C1CNCC1OC2=CC(=CC=C2)Br.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride belongs to the class of pyrrolidine derivatives, featuring a five-membered saturated nitrogen ring. The stereochemistry at the third position of the pyrrolidine ring is defined by the (R)-configuration, which critically influences its biological interactions. The bromophenoxy substituent introduces both steric bulk and electronic effects, enhancing the compound's reactivity in nucleophilic substitution reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 278.57 g/mol |

| CAS Numbers | 1187927-52-1, 1260593-52-9 , 1260619-16-6 |

| Chiral Center | (R)-configuration at C3 |

The variability in CAS numbers across sources likely arises from differences in salt forms or isomeric purity, underscoring the need for precise characterization in synthetic workflows.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 3-bromo-phenol and (R)-pyrrolidine. This reaction is facilitated by a base such as sodium hydride or potassium carbonate, which deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the pyrrolidine ring . Subsequent protonation with hydrochloric acid yields the hydrochloride salt, improving solubility and stability.

Key Reaction Conditions

-

Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Yield: Reported yields range from 65% to 78%, depending on purification methods .

Mechanistic Insights

The bromine atom on the phenoxy group acts as a leaving group, enabling further functionalization via Suzuki-Miyaura coupling or Ullmann reactions . The pyrrolidine ring’s secondary amine can participate in reductive amination or acylation, expanding its utility in constructing complex heterocycles.

Physicochemical Properties and Stability

Solubility and Formulation

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride exhibits limited aqueous solubility (0.5–1.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO or DMF . For in vitro studies, stock solutions are typically prepared at 10 mM in DMSO, with aliquots stored at -20°C to prevent degradation .

Table 2: Stock Solution Preparation Guidelines

| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|

| 1 | 3.59 | 0.36 |

| 5 | 17.95 | 1.79 |

| 10 | 35.90 | 3.59 |

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a versatile intermediate in synthesizing dopamine reuptake inhibitors and 5-HT receptor modulators. Its chiral center enables enantioselective synthesis of drug candidates, reducing off-target effects in preclinical models .

Material Science

Bromine’s electron-withdrawing properties make the compound a candidate for organic semiconductors. Derivatives incorporating thiophene or fluorene units have shown promise in organic light-emitting diodes (OLEDs) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume